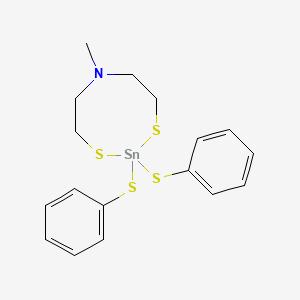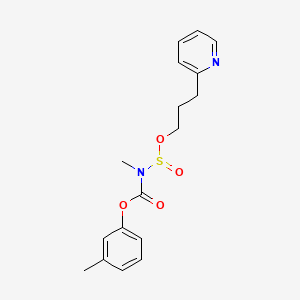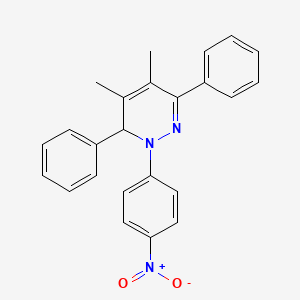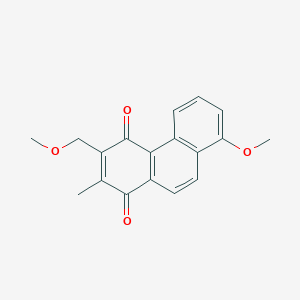
2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- is a heterocyclic compound featuring a four-membered ring structure with a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, including 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl-.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions of the aza Paternò–Büchi reaction to achieve high yields and purity. This may include controlling the temperature, light source, and reaction time.
化学反应分析
Types of Reactions: 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学研究应用
2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactive four-membered ring structure.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- involves its interaction with molecular targets through its reactive sulfur atom. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Azetidines: These compounds share the four-membered ring structure but may differ in substituents and functional groups.
Thiazoles: These compounds contain a five-membered ring with sulfur and nitrogen atoms, offering different reactivity and applications.
Uniqueness: 2-Azetidinethione, 3,3-dimethyl-1,4-diphenyl- is unique due to its combination of a four-membered ring with sulfur and specific substituents (3,3-dimethyl and 1,4-diphenyl). This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
属性
CAS 编号 |
88047-90-9 |
|---|---|
分子式 |
C17H17NS |
分子量 |
267.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,4-diphenylazetidine-2-thione |
InChI |
InChI=1S/C17H17NS/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI 键 |
HLZMLYUMSSGGME-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C1=S)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)
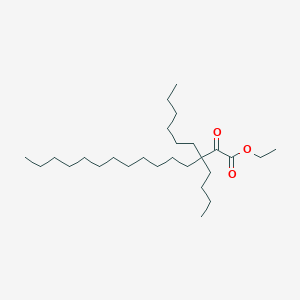
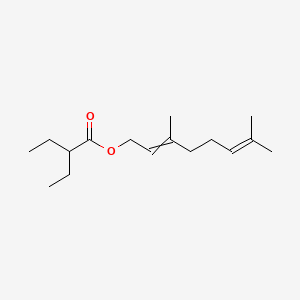
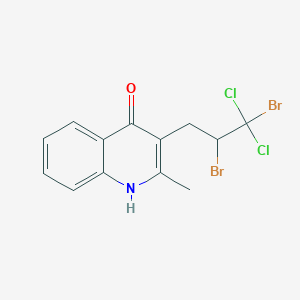
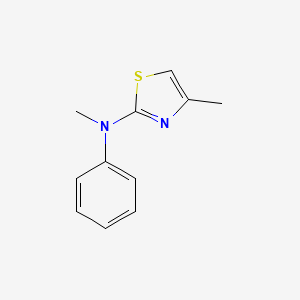
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
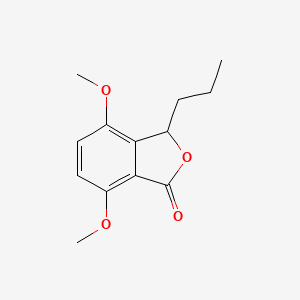
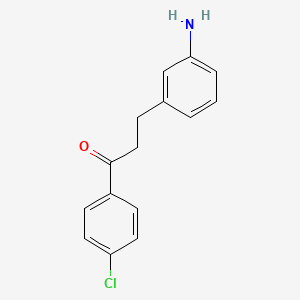
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
